3-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde
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Overview
Description
3-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde is an organic compound that features a benzaldehyde core substituted with a fluoro group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Aldehyde Formation: The final step involves the formylation of the aromatic ring, which can be achieved using the Vilsmeier-Haack reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid.
Reduction: 3-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of new materials with unique electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The fluoro and pyrazole groups can enhance binding affinity and selectivity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-(1-methyl-1H-pyrazol-3-yl)benzaldehyde: Similar structure but with the pyrazole ring attached at a different position.
3-Fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde: Another positional isomer with the pyrazole ring attached at the 5-position.
Uniqueness
3-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde is unique due to the specific positioning of the fluoro and pyrazole groups, which can influence its reactivity and binding properties. This makes it a valuable compound for designing molecules with specific biological or material properties.
Properties
IUPAC Name |
3-fluoro-4-(1-methylpyrazol-4-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-14-6-9(5-13-14)10-3-2-8(7-15)4-11(10)12/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLLMOWQVXFPCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=C(C=C2)C=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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